3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester
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Overview
Description
3-Methyl-3-aza-bicyclo[410]heptane-7-carboxylic acid ethyl ester is a bicyclic compound with the molecular formula C10H17NO2 It is known for its unique structure, which includes a bicyclo[410]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester typically involves the cyclization of suitable precursors. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various esters and amides.
Scientific Research Applications
3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane derivatives: These compounds share a similar bicyclic structure and are used in various chemical reactions and applications.
7-Oxabicyclo[2.2.1]heptane derivatives: Known for their use in organic synthesis and medicinal chemistry.
Aza-bicyclo[3.1.1]heptanes: Potential bioisosteres for substituted pyridines, used in drug design.
Uniqueness
3-Methyl-3-aza-bicyclo[410]heptane-7-carboxylic acid ethyl ester is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
864754-49-4 |
---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-3-13-10(12)9-7-4-5-11(2)6-8(7)9/h7-9H,3-6H2,1-2H3 |
InChI Key |
BNSYTVZKKXUTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C1CN(CC2)C |
Origin of Product |
United States |
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